molecular formula C20H17N3O3S3 B2842154 N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1104906-84-4

N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2842154
CAS No.: 1104906-84-4
M. Wt: 443.55
InChI Key: BBXXDCCAKSIRSJ-UHFFFAOYSA-N
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Description

N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a naphthothiazole core linked to a pyrrolidine carboxamide moiety substituted with a thiophene sulfonyl group. This structure combines multiple pharmacophoric elements: the naphthothiazole ring may enhance aromatic stacking interactions, the sulfonyl group improves solubility and bioavailability, and the pyrrolidine ring contributes to conformational flexibility.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S3/c24-19(16-7-3-11-23(16)29(25,26)17-8-4-12-27-17)22-20-21-15-10-9-13-5-1-2-6-14(13)18(15)28-20/h1-2,4-6,8-10,12,16H,3,7,11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXXDCCAKSIRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, which is then functionalized with a thiophenylsulfonyl group. The final step involves the introduction of the pyrrolidine carboxamide moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which add hydrogen to the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, acids, bases, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

Anticancer Properties

Research has indicated significant anticancer potential for N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide. A study evaluating its effects on HT-29 colorectal cancer cells demonstrated moderate to high anti-proliferative activity, with IC50 values indicating effective inhibition of cell growth. The mechanism involves enzyme inhibition, particularly targeting Pin1, a peptidyl prolyl cis-trans isomerase associated with cancer progression .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural features contribute to its ability to disrupt bacterial cell functions, making it a candidate for further exploration in antimicrobial therapies .

Case Study 1: Anticancer Activity Evaluation

A study published in 2016 focused on the evaluation of this compound against various cancer cell lines. The findings indicated that the compound exhibited significant cytotoxic effects on colorectal cancer cells (HT-29), with detailed analysis revealing the importance of specific substituents on the naphthalene ring for enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, the compound was tested against a range of bacterial strains. Results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved often depend on the specific application, such as inhibiting a key enzyme in a metabolic pathway or blocking a receptor involved in signal transduction.

Comparison with Similar Compounds

Androgen Receptor Antagonists (Thiazole Derivatives)

Compounds synthesized from 1-(naphtho[1,2-d]thiazol-2-yl)hydrazine, such as substituted pyrazole, triazole, and thiazole derivatives, demonstrate potent androgen receptor antagonism and anti-prostate cancer activity. These compounds exhibit low toxicity (LD₅₀ comparable to Bicalutamide, a reference drug), suggesting that the naphthothiazole scaffold contributes to both efficacy and safety . In contrast, the target compound’s pyrrolidine carboxamide and thiophene sulfonyl groups may modulate receptor binding specificity or metabolic stability, though direct comparative data are lacking.

Anti-Inflammatory and Analgesic Agents (Benzothiazole Derivatives)

(S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (Compound 43) shows significant anti-inflammatory and analgesic activity with a low ulcerogenic index (0.89 vs. 1.93 for indomethacin) .

Carboxamide Ring Size Variations

N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, a structural analog, replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring) . Larger rings like piperidine may enhance binding affinity due to increased conformational flexibility, but they could also affect metabolic stability. Comparative studies on ring size effects are needed to evaluate pharmacokinetic trade-offs.

Commercial Derivatives with Modified Substituents

The hydrochloride salt of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is commercially available . The addition of a dimethylaminoethyl group and methyl substitution on the benzothiazole ring likely enhances solubility or target engagement. Such modifications highlight the versatility of the core structure for optimizing drug-like properties.

Comparative Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name Core Structure Sulfonyl Group Biological Activity Toxicity (LD₅₀) Reference
N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide Naphthothiazole Thiophen-2-ylsulfonyl Potential anticancer/anti-inflammatory* Not reported
(S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (Compound 43) Benzothiazole 4-Nitrophenylsulfonyl Anti-inflammatory, analgesic Low (UI: 0.89)
Substituted pyrazole/thiazole derivatives (e.g., from ) Naphthothiazole Variable Androgen receptor antagonism Comparable to Bicalutamide
N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide Naphthothiazole Thiophen-2-ylsulfonyl Not reported Not reported

*Inferred from structural analogs. UI = Ulcerogenic Index.

Biological Activity

N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a complex molecular structure that includes:

  • Naphtho[2,1-d]thiazole : A fused heterocyclic system known for various biological activities.
  • Thiophenes : Contributing to its electronic properties and potential interactions with biological targets.
  • Pyrrolidine : A five-membered ring that may influence the compound's pharmacokinetics.

Antimicrobial Properties

Research indicates that derivatives of naphtho[2,1-d]thiazole exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus epidermidis.

A study focusing on a similar naphtho[2,3-d]thiazole derivative demonstrated:

  • IC50 Values : The compound exhibited an IC50 value of 111.3 μg/mL against S. aureus-derived DNA gyrase, indicating its potential as an antimicrobial agent by inhibiting critical bacterial enzymes involved in DNA replication .

Anticancer Activity

The naphtho[2,1-d]thiazole scaffold has been linked to anticancer properties in several studies. Compounds with similar structures have shown cytotoxic effects on various cancer cell lines. For example:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways or by inhibiting key signaling pathways involved in cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase and topoisomerases, which are crucial for bacterial survival and cancer cell proliferation.
  • Cell Membrane Disruption : The presence of sulfur-containing groups may enhance the ability of the compound to penetrate microbial membranes.
  • Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives have been shown to induce oxidative stress in target cells, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives:

  • Substituent Effects : Variations in the thiophene and sulfonyl groups can significantly influence the biological activity. For instance, modifications that enhance lipophilicity may improve membrane penetration and bioavailability.
Compound Modification Effect on Activity
Increase in lipophilicityEnhanced membrane penetration
Variations in sulfonyl groupAltered binding affinity to targets
Introduction of halogensPotential increase in antimicrobial potency

Case Studies

Several case studies highlight the efficacy of naphtho[2,1-d]thiazole derivatives:

  • A study on a derivative with a similar structure demonstrated significant antibacterial activity against MRSA strains with promising results in vitro .
  • Another investigation revealed that modifications to the naphtho[2,1-d]thiazole structure resulted in enhanced anticancer properties against breast cancer cell lines .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide?

  • Methodological Answer : The synthesis involves coupling a naphthothiazole derivative with a pyrrolidine-2-carboxamide precursor. Key steps include:
  • Thiophene sulfonylation : Reacting thiophene-2-sulfonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.
  • Amide bond formation : Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to link the naphthothiazole amine to the pyrrolidine carboxamide .
  • Optimization : Temperature control (0–25°C), solvent selection (e.g., dichloromethane or acetonitrile), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for achieving >90% purity .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to identify aromatic protons (δ 7.0–8.5 ppm for naphthothiazole and thiophene) and aliphatic protons (δ 2.5–4.0 ppm for pyrrolidine) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., m/z 483.08 for C21H18N3O3S3) .
  • X-ray crystallography : For resolving stereochemistry and solid-state conformation, particularly for the sulfonamide and pyrrolidine moieties .

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Methodological Answer : Analogous compounds (e.g., benzo[d]thiazole-sulfonamide hybrids) exhibit:
  • Anticancer activity : IC50 values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
  • Antimicrobial effects : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli due to sulfonamide-mediated enzyme inhibition .
  • Anti-inflammatory potential : COX-2 inhibition (60–75% at 10 µM) in murine macrophage models .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer : Advanced strategies include:
  • Reaction path search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states, reducing trial-and-error experimentation .
  • Solvent effect modeling : COSMO-RS simulations to predict solvent compatibility (e.g., DMF vs. THF) for improving reaction yields .
  • Electrophilicity analysis : Fukui indices identify reactive sites (e.g., the sulfonamide sulfur and pyrrolidine carbonyl) for targeted derivatization .

Q. How can contradictory biological data (e.g., variable IC50 values across studies) be resolved?

  • Methodological Answer : Contradictions arise from assay variability. Mitigation involves:
  • Standardized protocols : Adherence to NIH guidelines for cell viability assays (MTT/XTT) and consistent seeding densities (e.g., 5,000 cells/well) .
  • Metabolic interference checks : Testing for thiophene sulfonyl group interactions with assay reagents (e.g., MTT formazan precipitation artifacts) .
  • Dose-response validation : Replicate experiments (n ≥ 3) with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies enhance the compound’s bioavailability and target selectivity?

  • Methodological Answer :
  • Prodrug design : Esterification of the pyrrolidine carboxamide to improve membrane permeability (e.g., pivaloyloxymethyl esters) .
  • Structural analogs : Introducing substituents (e.g., fluorine at the naphthothiazole 4-position) to modulate logP values (<3.5 for optimal absorption) .
  • Targeted delivery : Conjugation with folate or peptide ligands for cancer cell-specific uptake, validated via fluorescence microscopy .

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